2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile
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Overview
Description
2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile is a complex organic compound characterized by its unique cyclobutyl and dicyanoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable diene.
Introduction of the Dicyanoethyl Group: This step often involves the reaction of the cyclobutyl intermediate with malononitrile under basic conditions to introduce the dicyanoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of stringent purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitrile groups to primary amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The dicyanoethyl and amino groups play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Amino-1,1-dicyanoethyl)cyclopropyl]-2-(aminomethyl)propanedinitrile
- 2-[2-(2-Amino-1,1-dicyanoethyl)cyclopentyl]-2-(aminomethyl)propanedinitrile
Uniqueness
Compared to similar compounds, 2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
CAS No. |
64011-91-2 |
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Molecular Formula |
C12H14N6 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-[2-(2-amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile |
InChI |
InChI=1S/C12H14N6/c13-3-11(4-14,5-15)9-1-2-10(9)12(6-16,7-17)8-18/h9-10H,1-3,6,13,16H2 |
InChI Key |
ISKHJQHKQOYVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(CN)(C#N)C#N)C(CN)(C#N)C#N |
Origin of Product |
United States |
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